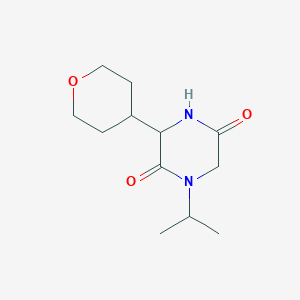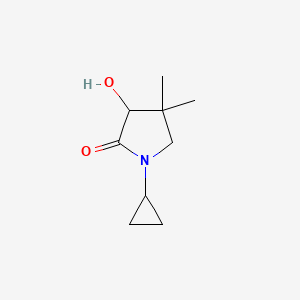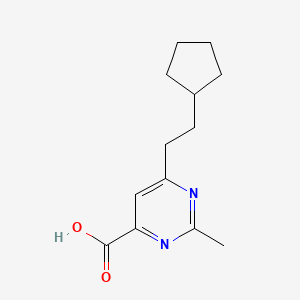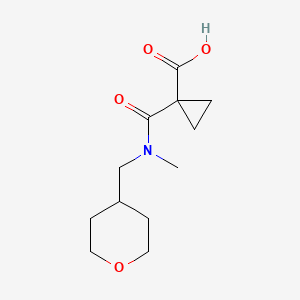![molecular formula C12H17BrOZn B14885556 3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
3-[(n-Pentyloxy)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(n-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-pentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(n-pentyloxy)methyl]bromobenzene+Zn→3-[(n-pentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
化学反应分析
Types of Reactions
3-[(n-pentyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds and complex organic molecules used in pharmaceuticals and materials science.
科学研究应用
3-[(n-pentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds and molecular probes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism by which 3-[(n-pentyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the reactants. The presence of catalysts like palladium or nickel facilitates the reaction by lowering the activation energy and increasing the reaction rate.
相似化合物的比较
Similar Compounds
- 3-[(n-butoxy)methyl]phenylzinc bromide
- 3-[(n-hexyloxy)methyl]phenylzinc bromide
- 3-[(n-octyloxy)methyl]phenylzinc bromide
Uniqueness
Compared to similar compounds, 3-[(n-pentyloxy)methyl]phenylzinc bromide offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Its unique structure allows for the formation of specific carbon-carbon bonds that are essential in the synthesis of complex organic molecules.
属性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
bromozinc(1+);pentoxymethylbenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-5,8-9H,2-3,7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
HVEHPVZMINANSF-UHFFFAOYSA-M |
规范 SMILES |
CCCCCOCC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


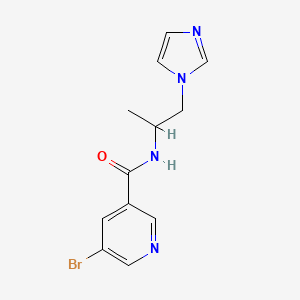
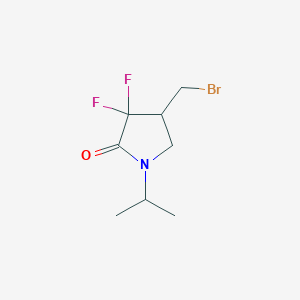
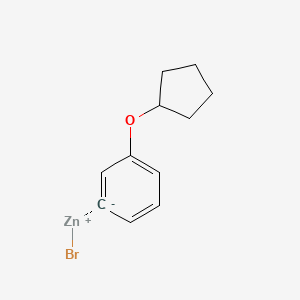
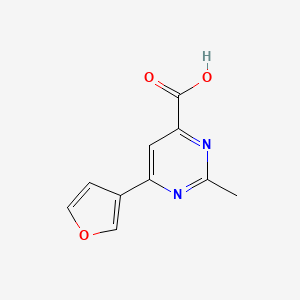
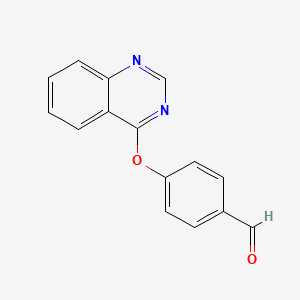
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)

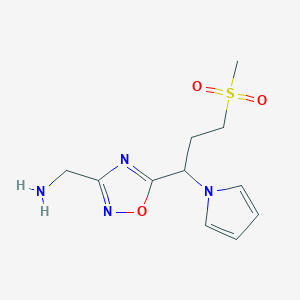
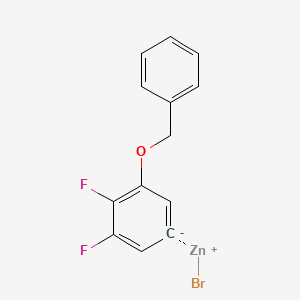
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
